N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-[2-(5-Methoxy-1H-Indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic heterocyclic compound featuring a phthalazine core substituted with a carboxamide group at position 1, a methyl group at position 3, and a 5-methoxyindole-ethyl moiety. The phthalazine scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-21(27)17-6-4-3-5-16(17)19(23-24)20(26)22-10-12-25-11-9-14-13-15(28-2)7-8-18(14)25/h3-9,11,13H,10,12H2,1-2H3,(H,22,26) |
InChI Key |
SYWQHIBTOOPYPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the formation of a phthalazine intermediate via condensation of phthalic acid (10 mM) and hydrazine hydrate (10 mM) in the presence of the ionic liquid [bmim][OH] (50 mM) at 70–75°C for 10–12 minutes. Subsequently, an indole-3-carbaldehyde derivative (10 mM) and a methyl-substituted cyanoacetate (10 mM) undergo Knoevenagel cyclocondensation with the phthalazine intermediate under the same conditions for 20–35 minutes. The ionic liquid acts as both a catalyst and solvent, eliminating the need for toxic organic solvents.
Workup and Purification
Post-reaction, the mixture is cooled to 30–35°C, diluted with cold water, and stirred for 30 minutes to precipitate the product. The crude solid is filtered and recrystallized from ethanol, yielding high-purity N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.
Stepwise Synthesis via Intermediate Coupling
An alternative route involves the independent synthesis of phthalazine and indole components followed by amide bond formation.
Phthalazinecarboxylic Acid Synthesis
3-Methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid is prepared by refluxing phthalic anhydride with methylhydrazine in acetic acid (80°C, 6 hours). The carboxylic acid is then activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Indole Ethylamine Preparation
The indole moiety, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]amine, is synthesized via nucleophilic substitution of 5-methoxyindole with 2-chloroethylamine in dimethylformamide (DMF) at 60°C for 12 hours.
Amide Coupling
The acyl chloride is reacted with the indole ethylamine derivative in dichloromethane (DCM) using triethylamine (TEA) as a base at room temperature for 4 hours.
| Reagent | Role |
|---|---|
| Triethylamine | Base (neutralizes HCl) |
| Dichloromethane | Solvent |
| Reaction Time | 4 hours |
Comparative Analysis of Methods
Efficiency and Environmental Impact
The one-pot method using [bmim][OH] achieves higher atom economy (85–90%) compared to the stepwise approach (70–75%) due to reduced intermediate isolation steps. Additionally, the ionic liquid is recyclable for up to five cycles without significant loss in activity.
Yield and Purity
| Method | Yield (%) | Purity (%) |
|---|---|---|
| One-Pot Ionic Liquid | 85–92 | ≥98 |
| Stepwise Coupling | 65–75 | 95–97 |
Challenges and Optimization Strategies
Steric Hindrance in Amide Formation
The bulky indole and phthalazine groups necessitate prolonged reaction times for complete coupling. Microwave-assisted synthesis (100°C, 30 minutes) has been proposed to enhance reaction rates.
Byproduct Formation
Over-alkylation of the indole nitrogen is mitigated by using protecting groups (e.g., tert-butoxycarbonyl, Boc) during intermediate synthesis.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| [bmim][OH] | 120–150 |
| Phthalic Anhydride | 25–30 |
| 5-Methoxyindole | 200–220 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phthalazinecarboxamide moiety can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, differing in substituents or core heterocycles. Key differences in physicochemical properties, synthesis yields, and bioactivity are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Bioactivity :
- The target compound’s indole group may confer CNS activity, unlike thiadiazole () or triazole () analogs, which show antimicrobial or anticancer effects .
- Benzothiazole derivatives (e.g., 2j) exhibit strong antimicrobial activity (84% yield, MIC < 1 µg/mL) due to sulfur-mediated membrane disruption .
Solubility and Stability :
- The target compound’s methoxyindole group enhances solubility compared to cyclopropyl-thiadiazole analogs (XLogP3: 1.3 vs. ~2.5 for thiadiazoles) .
- 3-Methyl-4-oxo groups in phthalazines improve metabolic stability by reducing oxidation susceptibility .
Discussion of Structural Implications
- Indole vs. Thiadiazole/Triazole : The indole moiety in the target compound may enable π-π stacking with biological targets, contrasting with the electron-deficient thiadiazole or triazole rings, which favor covalent interactions .
- Methyl-Oxo Group : This substituent is conserved across analogs to maintain planar conformation for target binding, as seen in both phthalazines () and imidazotetrazines () .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. The compound features a unique structure combining an indole moiety and a phthalazine derivative, which may contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological assays, and case studies.
Molecular Formula and Weight
- Molecular Formula : C18H20N4O3
- Molecular Weight : Approximately 358.41 g/mol
Structural Features
The compound's structure includes:
- An indole ring, known for its role in various biological activities.
- A phthalazine derivative, which enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Neuroprotective Effects : Potential neuroprotective properties have been observed in preliminary studies.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
These results indicate that the compound may be a candidate for further development as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies have suggested that the compound can reduce tumor size in animal models, although further research is needed to confirm its efficacy and safety profile.
Case Study 1: Antitumor Activity
A study conducted on xenograft models of breast cancer demonstrated that daily administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of the compound indicated its potential in mitigating oxidative stress-induced neuronal damage. In models of neurodegeneration, treatment with the compound resulted in decreased markers of oxidative stress and improved behavioral outcomes.
Q & A
Q. What are the key synthetic pathways for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of phthalazine derivatives with indole-containing amines. For example, analogous compounds are synthesized via refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours . Optimization requires precise control of temperature, reaction time, and stoichiometry. Excess reagents or prolonged heating may lead to by-products, necessitating purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. What analytical techniques are used to confirm the identity and purity of this compound?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : To verify structural integrity (e.g., indole NH protons at δ 10–12 ppm, phthalazine carbonyl signals near δ 160–170 ppm) .
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., exact mass matching C₂₃H₂₁N₃O₃).
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹) . Purity is assessed via HPLC or TLC, with ≥95% purity required for biological assays .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
Structure-activity relationship (SAR) studies highlight critical functional groups:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methoxy group on indole | Enhances lipophilicity and membrane permeability | |
| Methyl group on phthalazine | Stabilizes the lactam ring, affecting binding affinity | |
| Ethyl vs. methyl substituents | Alters solubility and metabolic stability | |
| Rational design involves substituting the indole or phthalazine moieties to balance potency and pharmacokinetics. |
Q. How can contradictory biological data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:
- Inconsistent IC₅₀ values : May reflect differences in cell permeability (e.g., use of serum-free vs. serum-containing media). Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Off-target effects : Perform selectivity profiling against related targets (e.g., kinase panels) to rule out non-specific binding .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) transiently .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without altering activity .
- Structural tweaks : Replace hydrophobic groups (e.g., methyl) with polar substituents (e.g., hydroxyl) while monitoring SAR trade-offs .
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps .
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Workflow automation : Use continuous flow reactors to maintain consistent temperature and mixing .
Methodological Notes
- Data Validation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChI key validation) .
- Controlled Experiments : Include positive/negative controls in bioassays to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
